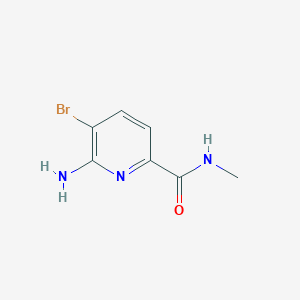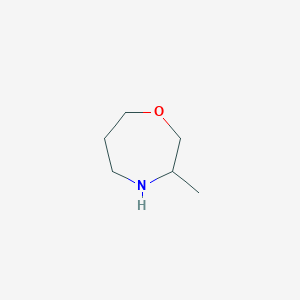
3-Methyl-1,4-Oxepan
Übersicht
Beschreibung
3-methyl-1,4-oxazepane is a chemical compound with the molecular formula C6H13NO . It has a molecular weight of 115.18 . The compound is typically stored at room temperature and is in liquid form .
Synthesis Analysis
The synthesis of 1,4-oxazepane derivatives, which includes 3-methyl-1,4-oxazepane, has been a subject of research in recent years . One common method involves the use of 1,2-amino alcohols and related compounds . The synthesis process often involves coupling, cyclization, and reduction reactions .Molecular Structure Analysis
The InChI code for 3-methyl-1,4-oxazepane is 1S/C6H13NO/c1-6-5-8-4-2-3-7-6/h6-7H,2-5H2,1H3 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
The synthesis of 1,4-oxazepane derivatives, including 3-methyl-1,4-oxazepane, has seen significant developments in recent years . These advancements have been driven by the versatility of N-propargylamines, which are key building blocks in organic synthesis .Physical and Chemical Properties Analysis
3-methyl-1,4-oxazepane is a liquid at room temperature . It has a molecular weight of 115.18 .Wissenschaftliche Forschungsanwendungen
Synthese von bicyclischen β-Lactam-Strukturen
3-Methyl-1,4-Oxepan: wird in der neuartigen Synthese von dicht funktionalisierten bicyclischen β-Lactam-Strukturen eingesetzt. Dieser Prozess beinhaltet eine Tandem-7-exo-trig intramolekulare Oxa-Michael-Reaktion, die eine chemoselektive Methode zur Erzeugung komplexer molekularer Gerüste ist . Diese Gerüste sind aufgrund ihres Vorkommens in zahlreichen bioaktiven Verbindungen und Pharmazeutika von Bedeutung.
Erstellung von Chemotherapeutika
Die Struktur der Verbindung ist bei der Synthese von chemotherapeutisch wirksamen Molekülen von entscheidender Bedeutung. Sie dient als zentrales Strukturelement in Medikamenten mit einer breiten Palette biologischer Aktivitäten, darunter entzündungshemmende, antithrombotische und antipsychotische Wirkungen . Dies macht sie zu einem wertvollen Synthon für Medizinalchemiker, die neue Therapeutika entwickeln wollen.
Entwicklung von EGFR-Tyrosinkinase-Inhibitoren
Eine der prominenten Anwendungen von This compound ist die Entwicklung von epidermal growth factor receptor (EGFR)-Tyrosinkinase-Inhibitoren. Diese Inhibitoren sind entscheidend für die gezielte Krebstherapie, da sie in die Signalwege eingreifen können, die das Tumorwachstum fördern .
Glykosidase-Inhibition
Diese Verbindung findet auch Anwendung bei der Inhibition von Glykosidase-Enzymen. Glykosidase-Inhibitoren sind wichtig bei der Behandlung von Diabetes und Virusinfektionen, da sie die Glykosylierungsprozesse im Körper verändern können .
Modulation der Stickstoffmonoxid-Synthase
Forscher verwenden This compound bei der Modulation der Stickstoffmonoxid-Synthase, einem Enzym, das eine wichtige Rolle für die Herz-Kreislauf-Gesundheit und die Immunantwort spielt. Die Modulation dieses Enzyms kann zu potenziellen Behandlungen für verschiedene Herz-Kreislauf-Erkrankungen führen .
Anxiolytika und Antipsychotika
Aufgrund seiner strukturellen Eigenschaften ist This compound an der Synthese von Anxiolytika und Antipsychotika beteiligt. Diese Medikamente sind unerlässlich für die Behandlung von Angststörungen bzw. Schizophrenie .
Anti-Aggregationsmittel
Die Verbindung wird auch bei der Herstellung von Anti-Aggregationsmitteln eingesetzt. Diese Mittel verhindern die Aggregation von Blutplättchen, was für die Behandlung von thrombotischen Erkrankungen entscheidend ist .
Progesteron-Agonisten-Aktivitäten
Schließlich spielt This compound eine Rolle bei der Synthese von Progesteron-Agonisten. Diese Agonisten werden in Hormonersatztherapien und zur Behandlung gynäkologischer Erkrankungen eingesetzt .
Safety and Hazards
The safety information for 3-methyl-1,4-oxazepane indicates that it is classified as dangerous . It has hazard statements H226, H302, H315, H318, H335, which indicate that it is flammable, harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-methyl-1,4-oxazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6-5-8-4-2-3-7-6/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXVNJUPCPLXJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1273564-68-3 | |
| Record name | 3-methyl-1,4-oxazepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1528409.png)

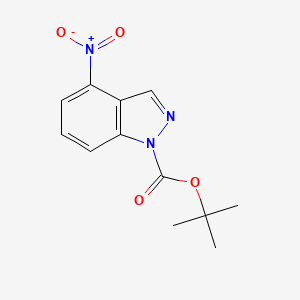



![6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1528418.png)
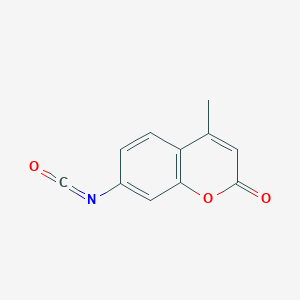
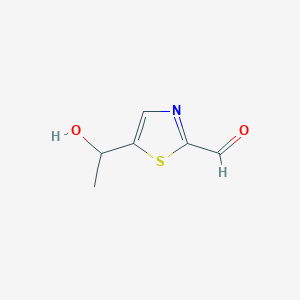
![7-CBZ-7-AZASPIRO[3.5]NONANE-2-CARBOXYLIC ACID](/img/structure/B1528424.png)
![Ethyl 2-[(propan-2-yl)amino]butanoate](/img/structure/B1528426.png)
![4-(4-Bromophenyl)dibenzo[b,d]furan](/img/structure/B1528427.png)
